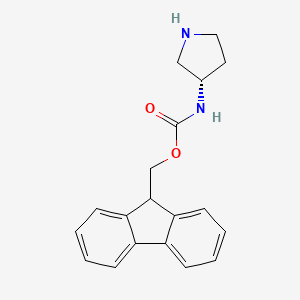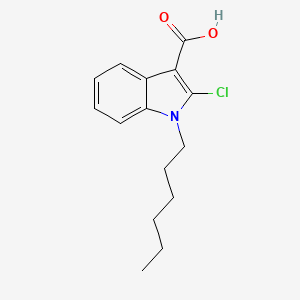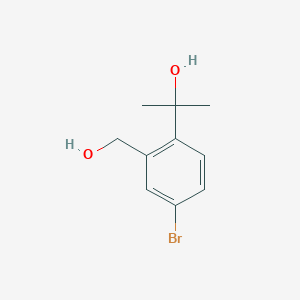
2-(4-Bromo-2-(hydroxymethyl)phenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-2-(hydroxymethyl)phenyl)propan-2-ol is an organic compound with a bromine atom, a hydroxymethyl group, and a propan-2-ol moiety attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-2-methylphenol with formaldehyde under basic conditions to form the hydroxymethyl derivative . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-2-(hydroxymethyl)phenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(4-Carboxy-2-(hydroxymethyl)phenyl)propan-2-ol.
Reduction: 2-(4-Hydroxy-2-(hydroxymethyl)phenyl)propan-2-ol.
Substitution: 2-(4-Substituted-2-(hydroxymethyl)phenyl)propan-2-ol, where the substituent depends on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-2-(hydroxymethyl)phenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-2-(hydroxymethyl)phenyl)propan-2-ol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-(hydroxymethyl)phenol: Similar structure but lacks the propan-2-ol moiety.
2-(4-Bromopyridin-2-yl)propan-2-ol: Contains a pyridine ring instead of a benzene ring.
2-(2-Bromophenyl)propan-2-ol: The bromine atom is positioned differently on the benzene ring.
Uniqueness
2-(4-Bromo-2-(hydroxymethyl)phenyl)propan-2-ol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the benzene ring, along with a propan-2-ol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H13BrO2 |
|---|---|
Molekulargewicht |
245.11 g/mol |
IUPAC-Name |
2-[4-bromo-2-(hydroxymethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,13)9-4-3-8(11)5-7(9)6-12/h3-5,12-13H,6H2,1-2H3 |
InChI-Schlüssel |
IRBLVWPWZRZNIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=C(C=C(C=C1)Br)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13989638.png)
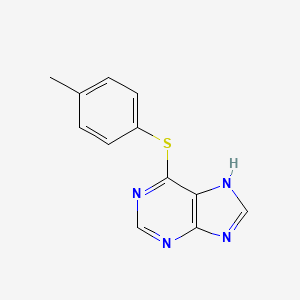
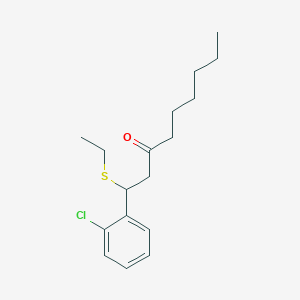
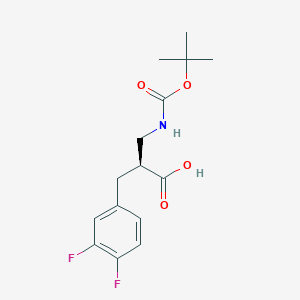

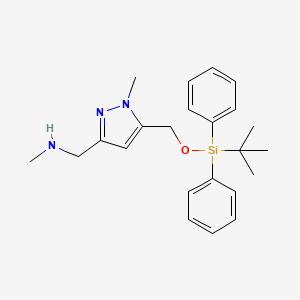

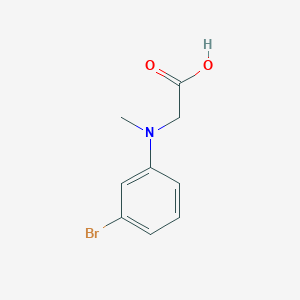
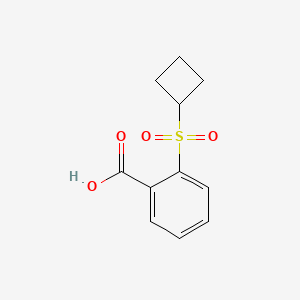
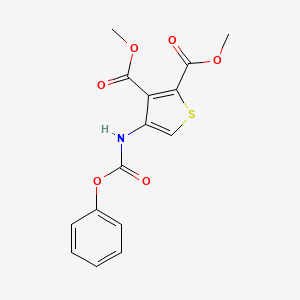
![ethyl N-methyl-N-[2-[6-(1,7,8-trimethoxy-3,4-dihydro-1H-isochromen-3-yl)-1,3-benzodioxol-5-yl]ethyl]carbamate](/img/structure/B13989695.png)
